molecular formula C7H3F3N6 B1276299 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 890091-74-4

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B1276299
CAS RN: 890091-74-4
M. Wt: 228.13 g/mol
InChI Key: GHSUTSXPAIJGGS-UHFFFAOYSA-N
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Description

“7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 890091-74-4. It has a linear formula of C7 H3 F3 N6. The compound is solid in physical form and is stored at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H3F3N6/c8-7(9,10)5-14-6-13-2-3(1-11)4(12)16(6)15-5/h2H,12H2. This code provides a standard way to encode the compound’s molecular structure .

Scientific Research Applications

Antiviral Research

This compound has shown potential in antiviral research due to its structural similarity to other triazolopyrimidines with known antiviral properties . Its ability to be functionalized makes it a candidate for the development of new antiviral agents, particularly against diseases like tick-borne encephalitis and equine encephalomyelitis .

Antidiabetic Activity

The presence of electron-withdrawing substituents like the nitrile group in the pyrimidine ring of this compound suggests it may have applications in antidiabetic drug development. Similar structures have been associated with antidiabetic activity, making this a promising area for further exploration .

Anticoagulant Properties

Compounds within the triazolopyrimidine family have been investigated for their anticoagulant properties. This specific compound, with its unique structure, could be a candidate for the development of new anticoagulant therapies, potentially as dual inhibitors of thrombin and factor Xa .

Anti-Inflammatory and Antiseptic Applications

The triazolopyrimidine scaffold is known for its wide range of biological effects, including anti-inflammatory and antiseptic activities. The specific substituents on this compound could be optimized to enhance these properties for therapeutic use .

Anticancer Research

The structure of this compound allows for the possibility of it being used as a scaffold in the design of new anticancer agents. Its ability to be modified with different substituents makes it a versatile candidate for synthesizing derivatives with potential anticancer activity .

properties

IUPAC Name

7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N6/c8-7(9,10)5-14-6-13-2-3(1-11)4(12)16(6)15-5/h2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSUTSXPAIJGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C(=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144503
Record name 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

CAS RN

890091-74-4
Record name 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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